molecular formula C23H21Cl2NOS B11055655 3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one

3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one

Cat. No.: B11055655
M. Wt: 430.4 g/mol
InChI Key: OJQZBDOGEZTBIJ-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one is a complex organic compound characterized by the presence of dichlorophenyl, dimethylamino, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorothiophenol with 4-(dimethylamino)benzaldehyde under specific conditions to form an intermediate, which is then reacted with phenylacetone to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one is unique due to its combination of dichlorophenyl, dimethylamino, and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21Cl2NOS

Molecular Weight

430.4 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)sulfanyl-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one

InChI

InChI=1S/C23H21Cl2NOS/c1-26(2)18-10-8-17(9-11-18)23(15-22(27)16-6-4-3-5-7-16)28-19-12-13-20(24)21(25)14-19/h3-14,23H,15H2,1-2H3

InChI Key

OJQZBDOGEZTBIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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